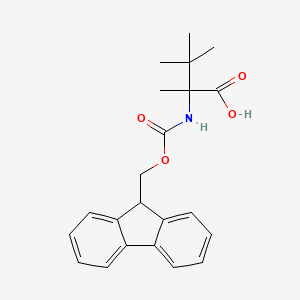

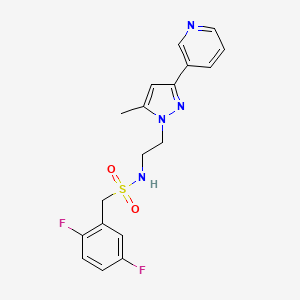

benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate

説明

Synthesis Analysis

The synthesis of benzodiazepine derivatives, including compounds closely related to benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate, involves acyl coupling and cyclization reactions. A notable method for synthesizing these compounds is by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by cyclization, offering high yields and avoiding the use of toxic materials (Khalaj et al., 2001).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives reveals interesting characteristics, such as tautomeric forms, which are influenced by substituents on the molecule. For example, 3-(1H-1,5-benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones exhibit two tautomeric forms, whose stability and reactivity can be assessed through quantum-chemical calculations (Obydennov & Sosnovskikh, 2015).

Chemical Reactions and Properties

The reactivity of benzodiazepine derivatives with other chemical groups leads to the formation of various compounds. For instance, isocyanide-based five-component synthesis allows for the creation of new benzodiazepine acetamides, showcasing the versatility of these compounds in chemical synthesis (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of benzodiazepine derivatives, such as solubility and crystallization behavior, can be determined through experimental studies. The structure and conformation of these molecules in the crystal state provide insights into their physical characteristics and potential applications in material science.

Chemical Properties Analysis

Benzodiazepine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The synthesis of gold(I) metallated derivatives of benzodiazepines highlights their utility in the development of new materials with unique chemical properties (Minghetti et al., 1998).

科学的研究の応用

Efficient Synthesis Techniques : A study by Khalaj et al. (2001) discusses a short and efficient method for synthesizing novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides. This method offers higher yields and shorter reaction sequences compared to other methods, and notably does not involve the use of toxic materials (Khalaj et al., 2001).

Synthesis of Radioactive Isotopes : Matloubi et al. (2002) describe the synthesis of carbon-14 labelled CCK antagonists using a benzodiazepine derivative. These compounds are synthesized in high yields through specific chemical reactions, highlighting their potential use in radiopharmaceutical applications (Matloubi et al., 2002).

Chemical Structure-Activity Relationship : Sternbach (1971) explores the chemical structure and activity relationship of the 1,4-benzodiazepine skeleton, commonly found in clinically used compounds with tranquilizing properties. The study provides insights into how the type and position of substituents affect pharmacological properties (Sternbach, 1971).

New Technology Development for Benzodiazepine Synthesis : Research by Lyukshenko et al. (2019) focuses on developing new methods for synthesizing benzodiazepine derivatives, such as diazepam. The study outlines an optimized method for industrial-scale production, highlighting the significant scientific and practical interest in this area (Lyukshenko et al., 2019).

Palladium Complexes in Chemical Reactions : Spencer et al. (2005) discuss the synthesis and evaluation of palladium complexes using 1,4-benzodiazepin-2(3H)-ones. These complexes are effective as precatalysts in C−C bond-forming reactions, indicating their utility in organic synthesis and pharmaceutical chemistry (Spencer et al., 2005).

Application in Gamma-Secretase Inhibition : Churcher et al. (2003) describe the design and synthesis of benzodiazepine gamma-secretase inhibitors, potentially useful in treating Alzheimer's disease. These compounds demonstrate high in vitro potency, illustrating their therapeutic potential (Churcher et al., 2003).

Mass Spectrometry Analysis : Garland and Miwa (1980) explore the use of methane negative chemical ionization mass spectrometry for analyzing 1,4-benzodiazepin-2-ones. This technique provides sensitive and straightforward assay methods for detecting these compounds in biological samples (Garland & Miwa, 1980).

将来の方向性

The future directions for research on benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate and similar compounds could include further exploration of their biological activities and potential applications in medicine. For instance, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including electrophilic substitution .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Studies of pharmacokinetics and drug metabolism of similar compounds have been conducted .

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .

特性

IUPAC Name |

benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,24,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZIESNYFPDCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)